1-(4-methoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea
Beschreibung
This compound features a urea backbone (N,N'-disubstituted urea) with a 4-methoxyphenyl group at one terminus and a complex aromatic system at the other. The latter consists of a phenyl ring substituted with a methyl group, a 1,2,4-oxadiazole ring (a heterocycle known for metabolic stability and hydrogen-bonding capacity), and a 1H-imidazole moiety linked via a methylene bridge. The 4-methoxy group may enhance solubility, while the methylphenyl and oxadiazole groups likely contribute to hydrophobic interactions and rigidity .
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O3/c1-18-3-7-20(8-4-18)25-31-26(36-32-25)24-16-33(17-28-24)15-19-5-9-21(10-6-19)29-27(34)30-22-11-13-23(35-2)14-12-22/h3-14,16-17H,15H2,1-2H3,(H2,29,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMYWISPZMDMIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-oxadiazole ring.
Attachment of the Imidazole Ring: The oxadiazole ring is then linked to an imidazole ring through a methylene bridge.
Introduction of the Methoxyphenyl and Tolyl Groups:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, or it may bind to specific receptors to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Urea and Oxadiazole Derivatives
1-(5-Phenyl-1,2,4-oxadiazol-3-yl)-3-(4-methoxyphenyl)urea () :
This analog shares the 4-methoxyphenyl-urea and oxadiazole motifs but lacks the imidazole and methylphenyl substituents. The absence of these groups may reduce steric bulk and alter binding kinetics. For example, the imidazole in the target compound could enable additional hydrogen bonding or metal coordination, enhancing selectivity for specific targets .- SI98 (1-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea) (): Replacing oxadiazole with a pyrazole ring introduces a different electronic profile (pyrazole is more electron-rich). However, the methylphenyl group may offer better π-π stacking in hydrophobic pockets .
Imidazole-Containing Analogs
- Compound 9d (): A thiazole-triazole acetamide derivative with a 4-methylphenyl-thiazole group. While structurally distinct, the shared methylphenyl substituent suggests similar hydrophobic interactions.
N-{4-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)-2-methylsulfanyl-1H-imidazol-5-yl]-2-pyridyl}-2-methyl-3-phenylpropionamide () :
This compound includes a fluorophenyl-imidazole core and a methoxyethyl group. The fluorine atom enhances electronegativity, which could increase binding affinity to polar active sites compared to the target’s methylphenyl group. However, the target’s urea linker may provide stronger hydrogen-bonding capacity than the amide in this analog .
Fluorinated Derivatives
- 1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea () :
Fluorine and trifluoromethyl substituents in this compound enhance lipophilicity and metabolic stability. In contrast, the target compound’s methoxy and methyl groups are less electronegative, possibly favoring solubility in aqueous environments. The oxadiazole ring in the target may also resist oxidative metabolism better than the pyrazole in this analog .
Pharmacological and Physicochemical Properties
While direct activity data for the target compound are unavailable in the provided evidence, inferences can be drawn from analogs:
- Selectivity : The imidazole-oxadiazole system may mimic razaxaban (), a factor Xa inhibitor, where rigid heterocycles improve selectivity. The urea group could similarly anchor the compound to catalytic serine residues in proteases .
- Solubility : The 4-methoxyphenyl group likely enhances aqueous solubility compared to fluorinated analogs (e.g., ), though at the cost of reduced membrane permeability .
Biologische Aktivität
The compound 1-(4-methoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a 1,2,4-oxadiazole ring and an imidazole moiety, which are known to contribute significantly to the biological activities of various derivatives in this class.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown promising results in inhibiting the growth of various cancer cell lines. A study demonstrated that a related oxadiazole compound displayed an IC50 value of approximately 2.76 µM against ovarian cancer cell lines (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .
In vitro studies on the compound's derivatives revealed selective cytotoxicity against tumor cells while sparing non-tumor cells, indicating a potential for targeted cancer therapy . The presence of the imidazole group further enhances its anticancer efficacy by modulating critical signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been well-documented. The compound under study has shown activity against various bacterial strains and fungi. For example, related compounds have been reported to exhibit inhibitory effects on bacterial efflux pumps and enzymes such as carbonic anhydrase and histone deacetylases .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds with similar structures has also been explored. Studies indicate that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes like COX-1 and COX-2, which are pivotal in inflammatory responses . This suggests that the compound may serve as a therapeutic agent for inflammatory diseases.
The biological activity of 1-(4-methoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea appears to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.
- Induction of Apoptosis : By modulating apoptotic pathways, this compound can promote programmed cell death in malignant cells.
- Interference with Cell Signaling Pathways : The imidazole component may interact with specific receptors or kinases involved in cellular signaling, thereby altering cellular responses to external stimuli.
Case Study 1: Anticancer Efficacy
In a recent study published in PMC, a derivative of the compound was tested against a panel of human cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 2.76 µM to 9.27 µM across different cancer types . The study highlighted the potential for further development into a therapeutic agent for resistant cancer forms.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of similar oxadiazole derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The study found that certain modifications to the oxadiazole ring enhanced antimicrobial potency .
Q & A
Q. How can researchers validate target engagement in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
